molecular formula C14H17N3O4S B6418327 ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240217-66-6

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No. B6418327
CAS RN: 1240217-66-6
M. Wt: 323.37 g/mol
InChI Key: UHUFTXFJCRLTRW-UHFFFAOYSA-N
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Description

The compound “ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate” likely contains a pyrazole ring, a sulfamoyl group, and a carboxylate ester group . The presence of these functional groups suggests that it might have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through methods such as Suzuki-Miyaura coupling or Wittig olefination . These methods involve the formation of carbon-carbon bonds and are commonly used in the synthesis of complex organic molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The pyrazole ring, sulfamoyl group, and carboxylate ester group would all contribute to the overall structure. The compound may also contain multiple rotatable bonds, aromatic bonds, and possibly a six-membered ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfamoyl group might be susceptible to hydrolysis or substitution reactions . The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions . The ester group could undergo hydrolysis, reduction, or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-5-6-9(2)10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFTXFJCRLTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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